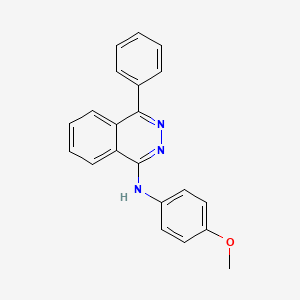![molecular formula C22H28N2O3S2 B5122312 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide](/img/structure/B5122312.png)
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide, also known as AEBSF, is a serine protease inhibitor. It is commonly used in scientific research to inhibit the activity of serine proteases, which are enzymes that play a critical role in many physiological processes. AEBSF is a potent inhibitor of serine proteases and has been extensively studied for its biochemical and physiological effects.
作用機序
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide inhibits the activity of serine proteases by irreversibly binding to the active site of the enzyme. This compound forms a covalent bond with the serine residue in the active site of the enzyme, which prevents the enzyme from functioning. This compound is a broad-spectrum inhibitor of serine proteases and can inhibit the activity of many different enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of a wide range of serine proteases, including trypsin, chymotrypsin, and plasmin. This compound has also been shown to inhibit the activity of kallikrein, which is involved in the regulation of blood pressure. In vivo studies have shown that this compound can inhibit the growth of tumors in mice.
実験室実験の利点と制限
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide is a potent inhibitor of serine proteases and has been extensively studied for its biochemical and physiological effects. One advantage of using this compound is that it is a broad-spectrum inhibitor of serine proteases, which makes it useful for studying the role of these enzymes in various physiological processes. Another advantage of using this compound is that it is relatively easy to use and does not require specialized equipment. However, one limitation of using this compound is that it is an irreversible inhibitor of serine proteases, which means that the enzyme cannot be reactivated once it has been inhibited.
将来の方向性
For research on 3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide include the development of more selective inhibitors of serine proteases and the use of this compound in the treatment of diseases associated with the overactivity of serine proteases.
合成法
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide can be synthesized by reacting 4-methylbenzoyl chloride with aniline in the presence of a base to form 4-methyl-N-anilinobenzamide. This intermediate is then reacted with cyclohexyl mercaptan in the presence of a base to form N-[2-(cyclohexylthio)ethyl]-4-methyl-N-anilinobenzamide. Finally, this intermediate is reacted with sulfonyl chloride in the presence of a base to form this compound.
科学的研究の応用
3-(anilinosulfonyl)-N-[2-(cyclohexylthio)ethyl]-4-methylbenzamide is commonly used in scientific research to inhibit the activity of serine proteases. Serine proteases play a critical role in many physiological processes, including blood coagulation, digestion, and immune response. Inhibition of serine proteases can be used to study the role of these enzymes in various physiological processes. This compound is also used in the purification of proteins that are sensitive to proteolytic degradation.
特性
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-4-methyl-3-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S2/c1-17-12-13-18(22(25)23-14-15-28-20-10-6-3-7-11-20)16-21(17)29(26,27)24-19-8-4-2-5-9-19/h2,4-5,8-9,12-13,16,20,24H,3,6-7,10-11,14-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHASLXPCBRHWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCSC2CCCCC2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5122237.png)
![2,2'-(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)dibenzamide](/img/structure/B5122245.png)
![N-(cyclopropylmethyl)-N-propyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5122256.png)
![10-(3,4-dihydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5122258.png)
![1-[(2-bromo-4-chlorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5122263.png)
![3'-(3-chloro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5122273.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B5122274.png)

![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5122284.png)
![3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5122288.png)
![N-(4-butoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5122296.png)
![3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5122304.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5122308.png)
